molecular formula C7H11N3O B13154616 2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one

2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one

Cat. No.: B13154616
M. Wt: 153.18 g/mol
InChI Key: VEKMPXDYMYHGLS-UHFFFAOYSA-N
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Description

2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one is a heterocyclic compound featuring a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one typically involves the reaction of 1,4-dimethyl-1H-pyrazole-5-carbaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity, making the process more efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrazole compounds.

Scientific Research Applications

2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Industry: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    5-Amino-1H-pyrazole: Shares the pyrazole ring structure but differs in the position and type of substituents.

    2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one: Similar structure with a different substitution pattern on the pyrazole ring.

Uniqueness: 2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-amino-1-(2,4-dimethylpyrazol-3-yl)ethanone

InChI

InChI=1S/C7H11N3O/c1-5-4-9-10(2)7(5)6(11)3-8/h4H,3,8H2,1-2H3

InChI Key

VEKMPXDYMYHGLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)C(=O)CN

Origin of Product

United States

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